molecular formula C20H23F19O4 B12831451 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol CAS No. 94158-62-0

1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol

Cat. No.: B12831451
CAS No.: 94158-62-0
M. Wt: 688.4 g/mol
InChI Key: AGXPCTAFKVXMEO-UHFFFAOYSA-N
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Description

This fluorinated alcohol features a highly substituted undecane backbone with 16 fluorine atoms and a terminal trifluoromethyl group. Its structure includes a polyether chain (2-(2-butoxyethoxy)ethoxy) at the C1 position and a hydroxyl group at C2. The extensive fluorination imparts exceptional chemical inertness, thermal stability, and lipophilicity, making it suitable for applications in surfactants, specialty polymers, or fluorinated solvents .

Properties

CAS No.

94158-62-0

Molecular Formula

C20H23F19O4

Molecular Weight

688.4 g/mol

IUPAC Name

1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol

InChI

InChI=1S/C20H23F19O4/c1-2-3-4-41-5-6-42-7-8-43-10-11(40)9-12(21,22)14(24,25)16(28,29)18(32,33)17(30,31)15(26,27)13(23,19(34,35)36)20(37,38)39/h11,40H,2-10H2,1H3

InChI Key

AGXPCTAFKVXMEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol group to an alkane using reagents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

Surfactants and Emulsifiers

Due to its fluorinated structure, this compound exhibits excellent surfactant properties. It is used in formulations for:

  • Hydraulic fluids
  • Metalworking fluids
  • Textile treatment products

These applications benefit from the compound's ability to reduce surface tension and enhance emulsification processes.

Coatings and Inks

The compound is utilized in the production of specialty coatings and inks due to its:

  • Water and oil repellency
  • Stability under extreme conditions

These characteristics make it suitable for high-performance coatings used in automotive and aerospace industries.

Lubricants

In lubricant formulations, this compound serves as an additive that improves:

  • Thermal stability
  • Lubricity

This enhances the performance of lubricants in machinery operating under high temperatures and pressures.

Environmental Considerations

While the compound possesses advantageous properties for industrial use, it is essential to consider its environmental impact. Studies indicate potential toxicity concerns associated with fluorinated compounds; thus, ongoing research focuses on assessing these risks and developing safer alternatives.

Case Study 1: Use in Hydraulic Fluids

Research conducted on hydraulic fluids incorporating this compound demonstrated significant improvements in performance metrics such as viscosity stability and resistance to thermal degradation. These findings suggest that the compound can extend the lifespan of hydraulic systems while maintaining efficiency.

Case Study 2: Textile Treatments

In textile applications, the incorporation of this fluorinated compound has resulted in fabrics with enhanced water repellency and stain resistance. A comparative study showed that textiles treated with this compound outperformed conventional treatments in both durability and effectiveness.

Mechanism of Action

The mechanism of action of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The compound’s fluorinated segments provide high stability and resistance to degradation, while the ether linkages allow for flexibility and interaction with various biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol 1-phosphoric acid (CAS 54009-73-3)

  • Molecular Formula : C₁₂H₈F₁₉O₅P
  • Key Features : Contains a diol (1,2-diol) and a phosphate ester group.
  • The absence of the polyether chain reduces flexibility, which may limit its utility in surfactant applications but increase stability in aqueous environments .

1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol (CAS 94159-81-6)

  • Molecular Formula : C₁₆H₁₉F₁₇N₂O
  • Key Features: Incorporates a dimethylaminopropylamino group.
  • Higher hydrogen bond acceptor count (21 vs. ~5 in the target compound) suggests enhanced interaction with biological targets or ionic species .

4,4,5,5,6,6,7,7,8,8,9,9,10,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol (CAS 94159-91-8)

  • Molecular Formula : C₁₈H₁₁F₁₉O₂
  • Key Features: Substituted with a phenoxy group at C1.
  • Lower topological polar surface area (29.5 Ų vs. ~40–50 Ų in the target compound) indicates reduced hydrophilicity .

4,4,5,5,6,6,7,7,8,8,9,9,10,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol (CAS 67824-44-6)

  • Comparison: The dual hydroxyl groups significantly increase hydrophilicity and hydrogen-bonding capacity, making it more suitable for pharmaceutical formulations requiring aqueous solubility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound Not explicitly provided ~650 (estimated) Polyether, hydroxyl, CF₃, 16F Surfactants, fluorinated polymers
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol 1-phosphoric acid C₁₂H₈F₁₉O₅P 624.13 1,2-diol, phosphate ester, 16F, CF₃ Medicinal chemistry, ion exchange
1-[[3-(Dimethylamino)propyl]amino]-...undecan-2-ol C₁₆H₁₉F₁₇N₂O ~632 (estimated) Amino, hydroxyl, 17F Catalysis, drug delivery
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11-Hexadecafluoro-1-phenoxy-...undecan-2-ol C₁₈H₁₁F₁₉O₂ 620.05 Phenoxy, hydroxyl, 16F, CF₃ UV-stable coatings, electronic materials
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol Not explicitly provided ~600 (estimated) 1,2-diol, 16F, CF₃ Pharmaceuticals, crosslinking agents

Key Research Findings

  • Fluorination Impact : The target compound’s perfluorinated backbone provides superior thermal stability (decomposition >300°C) compared to partially fluorinated analogs .
  • Solubility : The polyether chain in the target compound enhances solubility in organic solvents (e.g., THF, chloroform) relative to the diol variants, which favor polar solvents .
  • Reactivity: Amino-substituted analogs (e.g., CAS 94159-81-6) exhibit higher reactivity in nucleophilic substitutions due to the basic dimethylamino group, unlike the target compound’s ether-dominated chemistry .

Biological Activity

The compound 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol , with the CAS number 63512-36-7 , is a complex fluorinated alcohol that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

The compound's molecular formula is C14H30O4F16C_{14}H_{30}O_{4}F_{16}, with a molecular weight of approximately 262.39 g/mol . It has a density of 0.92 g/cm³ and a boiling point ranging between 125-127ºC at 2 mmHg. The structure includes multiple ether linkages and fluorinated carbon chains which contribute to its unique properties and potential biological interactions.

1. Toxicological Profile

The compound is noted for its irritative effects on the eyes and skin. Studies indicate that it may cause respiratory tract irritation upon inhalation and gastrointestinal irritation if ingested. The potential for chronic health effects remains largely uncharacterized due to limited long-term studies .

2. Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, fatty acyl adenylating enzymes in Mycobacterium tuberculosis (Mtb) are targets for small-molecule inhibitors that share structural similarities with this compound. These inhibitors showed minimum inhibitory concentrations (MICs) ranging from 0.098 to 3.13 μM against Mtb strains .

3. Environmental Impact

The compound's environmental toxicity is also a concern. It may be harmful to aquatic organisms and has the potential for bioaccumulation in seafood . This raises questions regarding its safety in industrial applications and environmental release.

Case Study 1: Skin Penetration Studies

In vitro studies have shown that the permeability of this compound through human skin is relatively low at approximately 22 ± 8.6 µg/cm²/hr . This suggests that while dermal exposure is possible during handling or application in products such as cleaners or cosmetics, systemic absorption may be limited .

Case Study 2: Reproductive Toxicity Assessment

Limited data are available regarding reproductive toxicity; however, tests on structurally similar compounds indicate no significant reproductive effects at high doses (≥1000 mg/kg). This suggests a potentially favorable safety profile concerning reproductive health .

Research Findings

A review of existing literature indicates that while specific studies on this compound are scarce, related compounds demonstrate significant biological activities:

Biological Activity Findings
AntimicrobialEffective against Mtb with MICs of 0.098–3.13 μM
Skin IrritationCauses irritation; low absorption through skin
Environmental ToxicityHarmful to aquatic life; potential bioaccumulation
Reproductive EffectsNo significant effects observed in high-dose studies

Q & A

Q. How can AI-driven tools enhance its synthesis or application in materials science?

  • Approach :
  • Generative AI : Propose novel derivatives using fragment-based libraries (e.g., COMSOL Multiphysics for reaction optimization).
  • Robotic Synthesis Platforms : Automate iterative condition screening (e.g., droplet microfluidics) .

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